1-(1-Mesitylethyl)hydrazine
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Overview
Description
1-(1-Mesitylethyl)hydrazine is an organic compound with the molecular formula C11H18N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a mesitylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Mesitylethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Mesitylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The mesitylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydrazones, substituted hydrazines, and other derivatives that retain the mesitylethyl group.
Scientific Research Applications
1-(1-Mesitylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Mesitylethyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The mesitylethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple nitrogen-containing molecule with broad applications in industry and research.
Methylhydrazine: A derivative of hydrazine with a methyl group, used in similar applications but with different reactivity and properties.
1,1-Dimethylhydrazine: Another derivative with two methyl groups, known for its use as a rocket propellant and in organic synthesis.
Uniqueness
1-(1-Mesitylethyl)hydrazine is unique due to the presence of the mesitylethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts where other hydrazine derivatives may not be suitable.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(2)11(9(3)6-7)10(4)13-12/h5-6,10,13H,12H2,1-4H3 |
InChI Key |
LPZQBOTUIUBIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)NN)C |
Origin of Product |
United States |
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